

# A Technical Guide to 2-Methyl-1H-indole-3-carboxamide and Its Derivatives

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## Compound of Interest

Compound Name: 2-methyl-1H-indole-3-carboxamide

Cat. No.: B1353142

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-methyl-1H-indole-3-carboxamide**, a member of the pharmacologically significant indole carboxamide family. We explore its chemical properties, synthesis protocols, and the broader biological activities of related derivatives, offering insights for its application in research and drug development.

## Core Compound Identification and Properties

**2-Methyl-1H-indole-3-carboxamide** is a heterocyclic organic compound featuring a bicyclic indole structure, substituted with a methyl group at position 2 and a carboxamide group at position 3. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[\[1\]](#)[\[2\]](#)

Chemical Structure:

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Physicochemical Data:

The following table summarizes the key identification and property data for **2-methyl-1H-indole-3-carboxamide**.

Property	Value	Reference
CAS Number	67242-60-8	[3]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	[3]
Molecular Weight	174.2 g/mol	[3]
Purity	≥98% (Typical)	[3]

## Synthesis and Experimental Protocols

The synthesis of **2-methyl-1H-indole-3-carboxamide** can be achieved from its corresponding ester, methyl 2-methyl-1H-indole-3-carboxylate (CAS 65417-22-3).[4] The ester itself is a common intermediate synthesized through various methods, including palladium-catalyzed intramolecular oxidative coupling.[5]

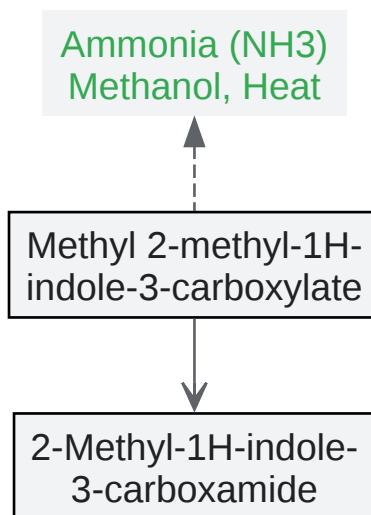
A prevalent method for synthesizing the precursor ester involves the Fischer indole synthesis or modern catalytic cyclizations. For instance, a palladium-catalyzed intramolecular oxidative coupling of (Z)-3-(aryl amino)but-2-enoates can yield various functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields.[5] Microwave-assisted protocols have been shown to accelerate this reaction.[5]

The conversion of the methyl ester to the target carboxamide is a standard amidation reaction.

- Reactants: Methyl 2-methyl-1H-indole-3-carboxylate and a source of ammonia (e.g., aqueous ammonia, ammonia in methanol).
- Procedure: The ester is dissolved in a suitable solvent, such as methanol. An excess of the ammonia solution is added.
- Conditions: The reaction mixture is typically heated under pressure in a sealed vessel. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

- Work-up and Purification: Upon completion, the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final **2-methyl-1H-indole-3-carboxamide** product.

The following diagram illustrates this common synthetic transformation.



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**Caption:** General workflow for the synthesis of the title compound from its ester precursor.

## Biological Activity and Therapeutic Potential

While specific data on the biological activity of **2-methyl-1H-indole-3-carboxamide** is limited, the broader class of 2-methyl-indole and indole-3-carboxamide derivatives exhibits a wide range of pharmacological effects, making this scaffold highly attractive for drug discovery.

Derivatives synthesized from a 2-methyl-1H-indole-3-carboxylic acid core have demonstrated significant anti-inflammatory and analgesic properties.<sup>[1]</sup> In preclinical models, certain thiazolidine derivatives of this scaffold showed potent inhibition of carrageenan-induced and dextran-induced paw edema, with efficacy comparable to standard drugs like Phenylbutazone.  
<sup>[1]</sup>

The indole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.  
<sup>[6]</sup> Indole-2-carboxamides, a closely related isomer, have shown potent activity against *Mycobacterium tuberculosis*, including multidrug-resistant strains, by targeting the MmpL3 protein.<sup>[6]</sup> Furthermore, various indole carboxamide derivatives have been evaluated as

inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are critical in cancer progression, demonstrating significant antiproliferative activity against various cancer cell lines. [7][8] 3-Substituted 2-methyl indole analogs have also been investigated as inhibitors of cholinesterases and glutathione S-transferase.[9][10]

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[11][12] Small molecule inhibitors targeting this pathway are a key area of cancer therapy research.[13] Notably, complex derivatives containing the 2-methyl-1H-indole core have been identified as potent antagonists of the Hh pathway. These molecules can suppress the activity of the Smoothened (SMO) receptor, a key transmembrane protein in the pathway, thereby blocking downstream signal transduction and inhibiting tumor growth.[14]

The diagram below outlines the canonical Hedgehog signaling pathway and the inhibitory action of SMO antagonists.

**Caption:** Inhibition of the Hedgehog signaling pathway by SMO antagonists.

## Quantitative Data Summary

The following tables present quantitative data from studies on derivatives of the 2-methyl-1H-indole-3-carboxylic acid scaffold, providing context for potential research applications.

Table 1: Anti-inflammatory Activity of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives[1]

Compound	Dose (mg/kg)	% Inhibition of Dextran-Induced Edema (at 3h)
VIb	100	16.44%
VID	100	31.80%
Phenylbutazone	100	38.99%

Table 2: Analgesic Activity of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives[1]

Compound	Dose (mg/kg)	% Inhibition of Acetic Acid-Induced Writhing
VIa	100	8.63%
VIb	100	42.47%
VIc	100	31.19%
VID	100	57.52%
VIE	100	11.70%
Aspirin	100	65.03%

(Note: Compounds VI(a-e) are N-benzylidene-2-methyl-1H-indole-3-carbohydrazide-thiazolidine derivatives as described in the cited source)

Table 3: Antiproliferative Activity of Related Indole-2-carboxamide Derivatives[7]

Compound	Cell Line	IC <sub>50</sub> (μM)
5d (4-morpholin-4-yl phenethyl)	A-549 (Lung)	1.10
MCF-7 (Breast)		0.95
Panc-1 (Pancreatic)		1.15
5e (2-methylpyrrolidin-1-yl phenethyl)	A-549 (Lung)	0.95
MCF-7 (Breast)		0.80
Panc-1 (Pancreatic)		1.00
Doxorubicin (Reference)	A-549 (Lung)	1.20
MCF-7 (Breast)		0.90
Panc-1 (Pancreatic)		1.40

(Note: Compounds are derivatives of 5-chloro-3-methyl-1H-indole-2-carboxamide as described in the cited source)

## Conclusion

**2-Methyl-1H-indole-3-carboxamide** belongs to a class of compounds with immense potential in drug development. While direct studies on this specific molecule are not abundant, the extensive research on its close structural relatives highlights promising avenues for investigation. The demonstrated anti-inflammatory, analgesic, antimicrobial, and anticancer activities of its derivatives, particularly through mechanisms like Hedgehog pathway inhibition, underscore the value of the 2-methyl-indole-3-carboxamide scaffold as a foundation for designing novel therapeutic agents. The synthetic protocols are well-established, allowing for accessible derivatization and exploration of structure-activity relationships. This guide serves as a foundational resource for researchers aiming to leverage this versatile chemical entity in their drug discovery programs.

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